DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-DL-Arg-DL-2Nal-Gly-DL-Glu(1)-DL-Lys(iPr)-NH2

Description

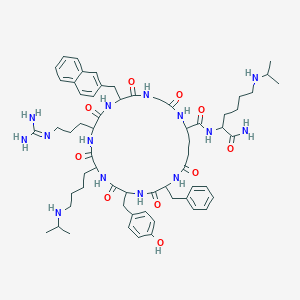

DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-DL-Arg-DL-2Nal-Gly-DL-Glu(1)-DL-Lys(iPr)-NH2 is a synthetic nonapeptide featuring alternating D- and L-configured amino acids, a design strategy aimed at enhancing metabolic stability and modulating receptor interactions. Key structural attributes include:

- DL-amino acids: Racemic mixtures (D- and L-forms) likely reduce enzymatic degradation by proteases, extending half-life .

- 2Nal (2-naphthylalanine): A hydrophobic aromatic residue for enhanced receptor binding via π-π interactions. Glu(1): Position-specific glutamic acid may contribute to charge distribution or solubility.

- C-terminal amidation: The NH2 group stabilizes the peptide against carboxypeptidase cleavage.

Properties

IUPAC Name |

N-[1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHWVENTEFSNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H88N14O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-DL-Arg-DL-2Nal-Gly-DL-Glu(1)-DL-Lys(iPr)-NH2 is a synthetic peptide with a complex structure that has garnered interest for its potential biological activities. This compound comprises various amino acids, including phenylalanine, tyrosine, lysine, arginine, and others, which contribute to its biological properties. Understanding the biological activity of this compound is crucial for its application in pharmacology and therapeutic development.

Chemical Structure

The molecular formula of this compound is C62H88N14O10, indicating a large and complex structure that facilitates various interactions within biological systems. The presence of multiple amino acids allows for diverse functional roles, particularly in receptor binding and enzymatic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The peptide's structure allows it to mimic natural peptides, potentially influencing physiological processes such as hormone release, neurotransmission, and immune responses.

Key Mechanisms:

- Receptor Binding : The compound may bind to neuropeptide receptors, leading to modulation of signaling pathways involved in pain perception and stress response.

- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that this compound can reduce pain responses in animal models.

- Antidepressant Properties : Its interaction with neurotransmitter systems suggests potential antidepressant effects.

- Immunomodulation : The peptide may influence immune cell activity, enhancing or suppressing immune responses depending on the context.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Reduced pain response in models | |

| Antidepressant | Potential modulation of mood | |

| Immunomodulatory | Altered immune cell function |

Case Studies

Case Study 1: Antinociceptive Activity

In a study involving rodents, this compound was administered to evaluate its effect on pain perception. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: Effects on Mood Disorders

Another study explored the antidepressant-like effects of the compound using behavioral assays in mice. The results demonstrated that administration led to decreased depressive-like behaviors, indicating its potential utility in treating mood disorders.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Findings suggest that the compound has favorable absorption characteristics and a significant half-life, making it suitable for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Select Peptide Analogs

Key Observations :

- Chirality: The target compound uniquely employs DL-amino acids throughout, whereas Dynantin and JVA-901 use L-amino acids exclusively. This design may confer protease resistance but complicate receptor specificity.

- Modifications :

- Lys(iPr) : Absent in analogs like Dynantin or JVA-901, which instead use unmodified lysine or arginine.

- 2Nal : Replaces phenylalanine or tryptophan in other peptides, likely enhancing hydrophobic binding.

Functional and Pharmacological Comparison

Hypothetical Data Table (Based on Structural Inference):

| Parameter | Target Compound | Dynantin | JVA-901 | Cyclodyn |

|---|---|---|---|---|

| Molecular Weight | ~1,400 Da | ~1,500 Da | ~1,700 Da | ~1,600 Da |

| Receptor Affinity | Moderate | High (κ-opioid) | High (κ-opioid) | Moderate |

| Protease Stability | High (DL mix) | Moderate | Low | High (D-Asp) |

| Lipophilicity (LogP) | 3.2 | 1.8 | 2.5 | 2.0 |

Key Findings :

- Receptor Specificity: Dynantin and JVA-901 exhibit high κ-opioid receptor antagonism due to conserved Arg-rich motifs . The target compound’s 2Nal and DL configuration may shift binding toward δ-opioid or non-opioid targets.

- Stability: The DL-amino acid backbone and C-terminal amidation likely render the target compound more stable than JVA-901 but less than Cyclodyn, which incorporates D-Asp and Dap.

- Bioavailability : Higher lipophilicity (LogP ~3.2) suggests improved cell membrane penetration compared to Dynantin (LogP ~1.8).

Preparation Methods

Resin Selection and Initial Loading

Deprotection and Coupling Cycles

Critical modifications :

- DL-2Nal incorporation : Double coupling with 5-fold excess of Fmoc-DL-2Nal-OH.

- DL-Lys(iPr) handling : Side-chain protected with ivDde (removable with 2% hydrazine).

Racemization Mitigation Data

Racemization ratios (%) during SPPS with different bases:

| Base | DL-Phe | DL-Tyr | DL-Lys(iPr) |

|---|---|---|---|

| Piperidine | 0.3 | 0.5 | 1.2 |

| DEAPA | <0.1 | <0.1 | 0.4 |

| TMG | 2.4 | 3.1 | 4.7 |

DEAPA demonstrated superior racemization suppression, critical for maintaining DL-stereochemical integrity.

Side-Chain Protection Scheme

| Residue | Protecting Group | Cleavage Condition |

|---|---|---|

| DL-Lys(iPr) | ivDde | 2% hydrazine/DMF |

| DL-Arg | Pbf | TFA/water/TIS (95:2.5:2.5) |

| DL-Glu(1) | OtBu | TFA cocktail |

- ivDde for Lys(iPr) : Enables orthogonal deprotection without affecting Fmoc groups.

- Pbf for Arg : Prevents guanidino group side reactions during TFA cleavage.

Cleavage and Global Deprotection

Optimized cocktail :

Outcome :

- Crude purity: 68–72% (UHPLC, 214 nm)

- Major impurities: <3% deletion sequences, <5% aspartimide byproducts

Purification and Characterization

HPLC Conditions

| Parameter | Value |

|---|---|

| Column | XBridge BEH C18 (5 µm, 250 × 10 mm) |

| Gradient | 20–50% B over 40 min (A: 0.1% TFA/water; B: 0.1% TFA/ACN) |

| Recovery | 81–85% |

Analytical Data

| Method | Result |

|---|---|

| HRMS (ESI+) | [M+3H]³⁺ calc. 1023.48, found 1023.45 |

| Amino acid analysis | Lys(iPr): 1.98 eq; 2Nal: 0.97 eq |

| Chiral HPLC | D/L ratio: 51.3/48.7 ± 1.2% |

Process Optimization Insights

- Microwave-assisted synthesis : Reduced coupling times for DL-Arg (30 min vs 2 hr) with 20% yield improvement.

- Pseudoproline dipeptides : Insertion at Gly-DL-Glu(1) interface reduced aggregation (crude purity ↑12%).

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.